molecular formula C11H6ClF3N2 B11760958 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B11760958
M. Wt: 258.62 g/mol
InChI Key: OISNPCYROQGQAZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is a chemical compound with the molecular formula C11H6ClF3N2. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a trifluoromethylphenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2-(trifluoromethyl)phenylboronic acid with 4-chloropyrimidine under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the palladium catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Ethanol, DMF, or toluene.

    Nucleophiles: Amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The combination of a chloro group and a trifluoromethylphenyl group enhances its potential as a versatile intermediate in organic synthesis and its applicability in various fields .

Properties

Molecular Formula

C11H6ClF3N2

Molecular Weight

258.62 g/mol

IUPAC Name

4-chloro-2-[2-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H6ClF3N2/c12-9-5-6-16-10(17-9)7-3-1-2-4-8(7)11(13,14)15/h1-6H

InChI Key

OISNPCYROQGQAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)C(F)(F)F

Origin of Product

United States

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